1-allyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione
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Overview
Description
1-allyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione is a heterocyclic compound that contains a pyrazine ring substituted with an allyl group and an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the condensation of appropriate precursors such as 1,2-diketones with diamines.
Introduction of the allyl group: This step may involve allylation reactions using allyl halides in the presence of a base.
Introduction of the o-tolyl group: This can be done through Friedel-Crafts alkylation or acylation reactions using o-tolyl derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-allyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.
Substitution: The allyl and o-tolyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides, acids, and bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-allyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione depends on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes, binding to receptors, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-allyl-4-phenylpyrazine-2,3(1H,4H)-dione: Similar structure but with a phenyl group instead of an o-tolyl group.
1-allyl-4-(m-tolyl)pyrazine-2,3(1H,4H)-dione: Similar structure but with a m-tolyl group instead of an o-tolyl group.
1-allyl-4-(p-tolyl)pyrazine-2,3(1H,4H)-dione: Similar structure but with a p-tolyl group instead of an o-tolyl group.
Uniqueness
1-allyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the allyl group also adds to its distinctiveness, potentially affecting its interactions with other molecules.
Properties
IUPAC Name |
1-(2-methylphenyl)-4-prop-2-enylpyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-8-15-9-10-16(14(18)13(15)17)12-7-5-4-6-11(12)2/h3-7,9-10H,1,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATILXRUKKNAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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